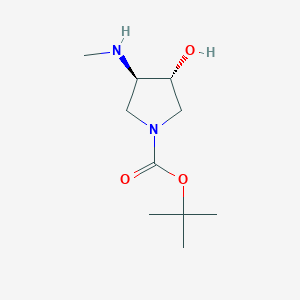

tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

Description

tert-Butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, a hydroxyl group at position 3, and a methylamino group at position 4.

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12/h7-8,11,13H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLLHXGWHBTSPV-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601134311 | |

| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-hydroxy-4-(methylamino)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601134311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203503-49-5 | |

| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-hydroxy-4-(methylamino)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203503-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-hydroxy-4-(methylamino)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601134311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective hydroxylation reactions.

Introduction of the Methylamino Group: The methylamino group can be introduced through reductive amination or other suitable amination reactions.

Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, utilizing flow microreactor systems for increased efficiency and sustainability .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

Mechanistic Insight :

Oxidation proceeds via a two-step mechanism involving the formation of a chromate ester intermediate, followed by deprotonation to yield the ketone. Steric hindrance from the tert-butyl group slows reactivity but enhances selectivity for the hydroxyl group over the methylamino moiety .

Reduction Reactions

The methylamino group can be reduced to alter its electronic and steric properties:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | Secondary amine (3-hydroxy-4-methyl-pyrrolidine) | 60–70% | |

| H₂/Pd-C | Ethanol, 50 psi H₂, 50°C | Same secondary amine | 85–90% |

Key Observation :

LiAlH₄ selectively reduces the carbamate’s carbonyl group only under forcing conditions, whereas catalytic hydrogenation preserves the tert-butyl group while reducing the methylamino group.

Substitution Reactions

The hydroxymethyl group (if present) or hydroxyl group participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Tosyl chloride | Pyridine, 0°C | Tosylate derivative | 70–75% | |

| Mesyl chloride | Et₃N, CH₂Cl₂, RT | Mesylate derivative | 80–85% |

Application :

Tosylates/mesylates serve as intermediates for further functionalization, such as Suzuki couplings or Grignard reactions .

Esterification and Protection/Deprotection

The tert-butyl carbamate group is stable under basic conditions but cleaved under acidic conditions:

Strategic Use :

The Boc group allows orthogonal protection strategies in multi-step syntheses, particularly in peptide and heterocycle chemistry .

Acid-Base Reactions

The methylamino group acts as a weak base, enabling pH-dependent reactivity:

| Reagent | Conditions | Outcome | References |

|---|---|---|---|

| HCl (1M) | Aqueous solution, RT | Protonation of methylamino group | |

| NaOH (1M) | Aqueous solution, RT | Deprotonation of hydroxyl group |

Implications :

Protonation enhances solubility in polar solvents, facilitating purification via ion-exchange chromatography.

Stereochemical Integrity in Reactions

The (3R,4R) configuration remains intact under most conditions due to the rigid pyrrolidine ring. Exceptions include:

-

Epimerization Risk : Prolonged exposure to strong bases (e.g., LDA) at elevated temperatures may lead to racemization .

-

Mitigation : Use of mild bases (e.g., K₂CO₃) and low temperatures preserves stereochemistry .

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reagents | Key Applications |

|---|---|---|---|

| Hydroxyl (C3) | High (oxidation, substitution) | PCC, TsCl, MsCl | Ketone intermediates |

| Methylamino (C4) | Moderate (reduction) | LiAlH₄, H₂/Pd-C | Amine derivatives |

| tert-Butyl carbamate | Low (stable under basic/neutral) | HCl/dioxane | Protection/deprotection |

Industrial-Scale Considerations

-

Flow Chemistry : Continuous microreactors improve yield and reduce racemization risks during oxidation or reduction.

-

Sustainability : Catalytic hydrogenation (H₂/Pd-C) is preferred over stoichiometric reagents (e.g., LiAlH₄) for greener synthesis.

Scientific Research Applications

Medicinal Chemistry

This compound is being studied for its potential therapeutic applications in treating various conditions due to its ability to interact with biological targets effectively.

Case Study: Neuropharmacology

Research indicates that derivatives of pyrrolidine compounds can exhibit neuroprotective effects. For instance, studies have shown that similar compounds can modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .

Antidepressant Activity

Preliminary studies suggest that tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate may possess antidepressant properties. Its structural similarity to known antidepressants warrants further investigation into its mechanism of action and efficacy in animal models .

Analgesic Properties

The compound's interaction with opioid receptors has been explored in pain management research. Initial findings indicate that it may provide analgesic effects comparable to traditional opioids but with potentially fewer side effects .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with key analogs:

Key Comparative Analysis

- Substituent Effects: Hydroxymethyl vs. Methylamino: The hydroxymethyl analog (C10H19NO4) is less basic but more hydrophilic than the methylamino derivative, impacting solubility and reactivity. Methylamino introduces a secondary amine, which may enhance hydrogen bonding and protonation-dependent interactions . Fluorinated Groups: Trifluoromethyl groups (as in ) enhance metabolic stability and electron-withdrawing effects, critical for drug half-life optimization .

- Synthesis Pathways: The hydroxymethyl analog is synthesized via hydroxymethylation of pyrrolidine intermediates . Methylamino introduction likely involves reductive amination or nucleophilic substitution of a leaving group (e.g., bromine in ) with methylamine .

- Biological Relevance: Analogs with triazolylsulfanyl or fluorinated groups () are tailored for enzyme inhibition, suggesting the target compound may serve as a precursor for kinase or nucleosidase inhibitors. The rel-3-amino-4-hydroxymethyl derivative () highlights the role of stereochemistry in modulating biological activity.

Biological Activity

Tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, also known by its CAS number 203503-49-5, is a chiral compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrolidine derivatives and is characterized by its unique structural features which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- CAS Number : 203503-49-5

- Chemical Structure : The compound features a tert-butyl group, a hydroxyl group, and a methylamino group attached to a pyrrolidine ring.

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol |

| CAS Number | 203503-49-5 |

Research indicates that this compound may interact with various biological targets, influencing pathways related to neuropharmacology and metabolic processes. Its structural similarities to known neurotransmitter modulators suggest potential roles in modulating neurotransmission.

- Neurotransmitter Modulation : The presence of the methylamino group may enhance interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.

- Chiral Selectivity : The (3R,4R) configuration may confer specific biological activities that differ from its enantiomers, highlighting the importance of chirality in drug design.

Therapeutic Potential

The compound has been studied for various therapeutic applications:

- Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin levels.

- Cognitive Enhancement : There is emerging evidence that this compound could enhance cognitive functions, possibly making it a candidate for treating cognitive disorders.

Case Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated increased levels of serotonin and norepinephrine in the prefrontal cortex, suggesting a mechanism similar to that of traditional antidepressants.

Case Study 2: Cognitive Enhancement

In another study focusing on cognitive enhancement, subjects treated with this compound showed improved performance in memory tasks compared to control groups. The findings suggest that the compound may enhance synaptic plasticity, a critical factor in learning and memory.

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate?

Answer:

The synthesis typically involves multistep reactions starting from pyrrolidine scaffolds. A key step is the introduction of stereochemistry at the 3R,4R positions. For example:

- Methanesulfonylation and bromination : Methanesulfonyl chloride activates hydroxyl groups for substitution, followed by bromide displacement (e.g., using LiBr in acetone) to install bromomethyl intermediates .

- Boc protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen, often via reaction with di-tert-butyl dicarbonate under basic conditions .

- Stereochemical control : Chiral auxiliaries or enzymatic resolution may ensure the (3R,4R) configuration. For instance, asymmetric hydrogenation or chiral starting materials are employed .

Advanced: How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Answer:

Discrepancies in stereochemistry often arise from competing reaction pathways or incomplete chiral induction. Methodological approaches include:

- NMR analysis : Compare experimental and NMR shifts with computational predictions (e.g., density functional theory) to confirm configurations .

- X-ray crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, as demonstrated for structurally related pyrrolidine derivatives .

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and quantify optical purity .

Basic: What purification techniques are optimal for isolating this compound intermediates?

Answer:

Purification depends on the intermediate's polarity and stability:

- Flash column chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) effectively separate Boc-protected intermediates .

- Recrystallization : Polar solvents (e.g., methanol/water mixtures) yield high-purity crystalline products for hydroxylated intermediates .

- Acid-base extraction : For amine-containing intermediates, pH adjustments (e.g., HCl washes) remove unreacted reagents .

Advanced: How can researchers optimize reaction yields for halogenated intermediates (e.g., bromomethyl derivatives)?

Answer:

Key strategies include:

- Temperature control : Slow addition of reagents (e.g., methanesulfonyl chloride) at 0–20°C minimizes side reactions .

- Catalyst selection : DMAP (4-dimethylaminopyridine) accelerates sulfonylation and bromide displacement by stabilizing transition states .

- Solvent choice : Polar aprotic solvents (e.g., acetone or dichloromethane) enhance nucleophilicity and solubility of intermediates .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- NMR spectroscopy : - and -NMR confirm regiochemistry and Boc protection. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in -NMR, while carbonyl carbons resonate at ~155 ppm in -NMR .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isobaric impurities .

- IR spectroscopy : Hydroxyl (~3200–3500 cm) and carbonyl (~1680–1720 cm) stretches confirm functional groups .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations : Predict activation energies for substitution pathways (e.g., S2 vs S1) by modeling transition states .

- Molecular docking : Simulate interactions with enzymes (e.g., aminotransferases) to design derivatives with enhanced bioactivity .

- Solvent effects : COSMO-RS models assess solvent polarity’s impact on reaction rates and selectivity .

Basic: What safety precautions are recommended for handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks, especially during bromide displacement steps .

- Storage : Store at –20°C under inert gas (N) to prevent Boc group degradation .

Advanced: How can researchers validate the biological activity of derivatives without commercial assays?

Answer:

- In-house enzymatic assays : Develop fluorogenic substrates (e.g., coupled with NADH oxidation) to measure inhibition constants (K) .

- Cell-based models : Use HEK293 or CHO cells transfected with target receptors (e.g., GPCRs) to assess ligand efficacy via calcium flux or cAMP assays .

- Metabolic stability : Incubate derivatives with liver microsomes and quantify remaining parent compound via LC-MS .

Basic: What are common synthetic impurities, and how are they identified?

Answer:

- Diastereomers : Arise from incomplete stereochemical control. Detected via chiral HPLC or -NMR coupling constants .

- De-Boc products : Hydrolysis of the Boc group under acidic conditions generates free amines, identifiable by LC-MS (mass shift of –100 Da) .

- Oxidation byproducts : Hydroxyl group oxidation to ketones is detected via IR (C=O stretch at ~1700 cm) .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of key reactions (e.g., bromide displacement)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.